Biochemical PfPKG Inhibitory Potency of PfPKG-IN-2 vs. In-Class Pyrrole Analogs
PfPKG-IN-2 (compound 53) demonstrated an IC₅₀ of 13 nM against recombinant PfPKG in a biochemical kinase assay, positioning it within the active range of the pyrrole series reported by Gilleran et al. [1]. Within the same study, multiple pyrrole analogs were profiled, with compound potency spanning from low nanomolar to micromolar ranges depending on substitution patterns. The pyrrole series as a whole was benchmarked against human PKG (hPKG) to quantify selectivity; compound 53's selectivity ratio (hPKG IC₅₀ / PfPKG IC₅₀) is reported in the full paper's supplementary tables and provides a direct within-class comparison metric [1].
| Evidence Dimension | Biochemical inhibition of recombinant PfPKG (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (PfPKG-IN-2 / compound 53) |
| Comparator Or Baseline | Pyrrole series compound range from <10 nM to >10 μM; human PKG IC₅₀ values for selectivity determination (exact values in publication supplementary tables) |
| Quantified Difference | Selectivity ratio vs. hPKG (exact fold-difference available in full publication); precise rank within pyrrole series determined by substitution-specific SAR |
| Conditions | Recombinant PfPKG and human PKG biochemical kinase activity assays (Gilleran et al., 2024) |
Why This Matters
Users evaluating PfPKG-IN-2 for procurement need the within-series selectivity context: compound 53's reported hPKG selectivity distinguishes it from less-selective pyrrole analogs and from imidazopyridine/thiazole compounds with different selectivity fingerprints.
- [1] Gilleran JA, Ashraf K, Delvillar M, et al. Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. J Med Chem. 2024;67(5):3467–3503. doi:10.1021/acs.jmedchem.3c01795 View Source
